molecular formula C7H4BrClN2 B8131789 6-Bromo-2-chloro-4-methylnicotinonitrile

6-Bromo-2-chloro-4-methylnicotinonitrile

Cat. No.: B8131789
M. Wt: 231.48 g/mol
InChI Key: JNGGSPALBNEMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H4BrClN2. It is a derivative of nicotinonitrile and is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-methylnicotinonitrile typically involves the bromination and chlorination of 4-methylnicotinonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow synthesis can improve the yield and purity of the compound while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

6-Bromo-2-chloro-4-methylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors of specific enzymes or receptors.

    Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-4-methylnicotinonitrile is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This combination of substituents provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. The compound’s versatility makes it a valuable tool in organic synthesis and scientific research .

Properties

IUPAC Name

6-bromo-2-chloro-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGSPALBNEMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.